molecular formula C5H6N6S2 B146727 Bis-A-tda CAS No. 26907-37-9

Bis-A-tda

Cat. No.: B146727
CAS No.: 26907-37-9
M. Wt: 214.3 g/mol
InChI Key: WMAHFAYLCMTHCB-UHFFFAOYSA-N
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Description

It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Scientific Research Applications

Bis-A-tda has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it useful in microbiological studies.

    Medicine: this compound has been investigated for its potential anticancer properties and its ability to inhibit certain enzymes.

    Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other thiadiazole derivatives .

Safety and Hazards

While specific safety and hazard information for Bis-A-tda is not available, it’s important to note that exposure to related compounds like diisocyanates can lead to serious or fatal respiratory diseases . Therefore, strict adherence to recommended safety practices is essential when handling such compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-A-tda typically involves the reaction of thiodiacetic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or water, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis-A-tda undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide derivatives.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of Bis-A-tda involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, this compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): A well-studied chemical found in some plastics.

    Tris(diamino)anthracene (TDA): A fluorescent organic molecule used in research.

Uniqueness

Bis-A-tda is unique due to its dual thiadiazole rings, which confer distinct chemical and biological properties. Unlike Bisphenol A, which is primarily used in the production of plastics, this compound has significant applications in medicinal chemistry and biological research. Compared to Tris(diamino)anthracene, this compound exhibits a broader range of biological activities and potential therapeutic applications .

Properties

IUPAC Name

N,N'-bis(1,3,4-thiadiazol-2-yl)methanediamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6S2/c1(6-4-10-8-2-12-4)7-5-11-9-3-13-5/h2-3H,1H2,(H,6,10)(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHFAYLCMTHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)NCNC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181413
Record name Bis-A-tda
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26907-37-9
Record name N,N′-Bis(1,3,4-thiadiazol-2-yl)methanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26907-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis-A-tda
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026907379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002920577
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis-A-tda
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS-A-TDA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP76P89NYJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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